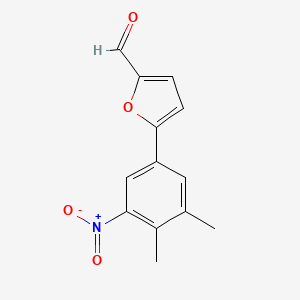

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,4-dimethyl-5-nitrophenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde typically involves the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

Oxidation: 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carboxylic acid

Reduction: 5-(3,4-Dimethyl-5-aminophenyl)furan-2-carbaldehyde

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde: Lacks the nitro group, which may affect its biological activity.

Uniqueness

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenyl group, which contributes to its unique chemical reactivity. The presence of both nitro and aldehyde functional groups enhances its potential biological activities. Its molecular formula is C12H11N3O3.

The biological activity of this compound is believed to arise from several mechanisms:

- Antimicrobial Activity : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. It has been observed to inhibit bacterial growth by interfering with essential enzymes or cellular processes.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. This action is crucial for developing new therapeutic agents against various cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial properties against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's MIC values indicated promising potential for further development into therapeutic agents .

- Anticancer Potential : In vitro studies showed that the compound could inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in anticancer drug development. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.

- Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in substitution patterns on the phenyl ring significantly affect antimicrobial potency and selectivity against different pathogens .

Properties

IUPAC Name |

5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKKQXKQEIDCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.